2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid
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Overview
Description
2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including pyridine, aniline, and xanthene derivatives, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid with bis(pyridin-2-ylmethyl)amine in the presence of a suitable base. This reaction is often carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression, respectively . These interactions lead to the modulation of cellular signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol: A fluorescence probe with similar structural features.
2-[bis(pyridin-2-ylmethyl)amino]acetic acid: Another compound with bis(pyridin-2-ylmethyl)amine moiety.
4-[[Ethyl(pyridin-2-ylmethyl)amino]methyl]benzoic acid: Known for its biochemical and physiological effects.
Uniqueness
What sets 2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C40H31ClN4O5 |
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Molecular Weight |
683.1 g/mol |
IUPAC Name |
2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C40H31ClN4O5/c1-44(33-15-5-2-10-25(33)22-45(23-26-11-6-8-18-42-26)24-27-12-7-9-19-43-27)38-34(46)17-16-30-37(28-13-3-4-14-29(28)40(48)49)31-20-32(41)35(47)21-36(31)50-39(30)38/h2-21,46H,22-24H2,1H3,(H,48,49) |
InChI Key |
WTEIYNCDWRVDAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1CN(CC2=CC=CC=N2)CC3=CC=CC=N3)C4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O |
Origin of Product |
United States |
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